molecular formula C11H8BrNO B1444428 3-Bromo-2-phenoxypyridine CAS No. 1167991-22-1

3-Bromo-2-phenoxypyridine

Cat. No.: B1444428
CAS No.: 1167991-22-1
M. Wt: 250.09 g/mol
InChI Key: UAGNHWZDNVZCTN-UHFFFAOYSA-N
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Description

3-Bromo-2-phenoxypyridine (CAS 1167991-22-1) is a valuable brominated heterocyclic building block in organic synthesis and medicinal chemistry. With a molecular formula of C 11 H 8 BrNO and a molecular weight of 250.09 g/mol, this compound features a pyridine ring linked to a phenyl group via an ether bond, with a bromine atom at the 3-position that serves as a reactive site for further functionalization . This scaffold is of significant interest in pesticide research, particularly in the development of novel herbicides. The phenoxypyridine structure acts as a bioisostere for traditional diaryl ethers, often offering improved properties such as greater hydrophobicity, enhanced metabolic stability, and better bioavailability . Its application is well-established in the design of Acetyl CoA carboxylase (ACCase) inhibitors, a class of herbicides that target fatty acid synthesis in grasses . Researchers utilize this bromo-substituted intermediate to explore structure-activity relationships, as the bromine atom can be readily substituted or transformed via metal-catalyzed cross-coupling reactions to create diverse libraries of compounds for biological screening . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGNHWZDNVZCTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312452
Record name 3-Bromo-2-phenoxypyridine
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Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167991-22-1
Record name 3-Bromo-2-phenoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167991-22-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-phenoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Phenoxypyridine and Analogous Derivatives

Direct Halogenation Approaches for Pyridine (B92270) Rings

Direct halogenation of the pyridine ring is a fundamental step in the synthesis of many substituted pyridines. However, the electron-deficient nature of the pyridine ring makes electrophilic substitution challenging and often requires harsh conditions.

Achieving regioselective halogenation at the 3-position of the pyridine ring is a significant synthetic hurdle. nsf.govnih.gov A notable strategy to overcome this challenge involves the temporary dearomatization of the pyridine ring to form a more reactive intermediate. nsf.govresearchgate.net One such approach utilizes Zincke imine intermediates. nsf.govnih.govresearchgate.net

This method involves a ring-opening, halogenation, and ring-closing sequence. nsf.govresearchgate.net The pyridine is first converted into an acyclic Zincke imine, which transforms the electron-deficient heterocycle into a series of polarized alkenes. nsf.govnih.gov These intermediates are then susceptible to electrophilic halogenation under mild conditions, allowing for highly regioselective functionalization at the C-3 position. nsf.govnih.govresearchgate.net Computational and experimental studies have shown that the nature of the halogenating agent can influence the selectivity-determining step of the reaction. nsf.govnih.govchemrxiv.org This strategy has proven effective for producing a variety of 3-halopyridines and has been applied to the late-stage halogenation of complex molecules. nsf.govnih.govresearchgate.net

For the synthesis of 3-bromopyridine (B30812) on a larger scale, several methods have been developed. Traditional approaches often involve the direct bromination of pyridine. One patented method describes the dropwise addition of bromine to a solution of pyridine in 80-95% sulfuric acid at elevated temperatures (130-140 °C). google.compatsnap.com Another common industrial method involves the diazotization of 3-aminopyridine (B143674) followed by a Sandmeyer-type reaction. patsnap.com

A more recent and scalable procedure for producing 3-pyridylboronic acid, a precursor for many 3-substituted pyridines, involves the lithium-halogen exchange of 3-bromopyridine. orgsyn.org This method adds n-butyllithium to a solution of 3-bromopyridine and triisopropyl borate (B1201080) at low temperatures, which allows for high yields and can be performed on a kilogram scale. orgsyn.org

Etherification and Aryloxylation Strategies at the Pyridine C-2 Position

The introduction of a phenoxy group at the C-2 position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) or related coupling reactions.

Nucleophilic aromatic substitution is a common method for introducing substituents onto pyridine rings, particularly at the C-2 and C-4 positions. nih.govstackexchange.com This is because the attack of a nucleophile at these positions generates a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com The reaction of a 2-halopyridine with a phenoxide nucleophile is a classic example of an SNAr reaction to form a 2-phenoxypyridine (B1581987). sci-hub.se The reactivity of the 2-halopyridine often follows the trend F > Cl > Br > I, although this can vary depending on the nucleophile. sci-hub.se Microwave irradiation has been shown to significantly accelerate these reactions. sci-hub.se

The Ullmann condensation, a copper-catalyzed reaction, is another powerful method for forming diaryl ethers, including 2-phenoxypyridines. Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, using (2-pyridyl)acetone as a ligand for a copper catalyst allows for the successful coupling of various aryl halides with phenols under mild conditions. nih.govorganic-chemistry.org This system exhibits broad functional group tolerance. nih.govorganic-chemistry.org Optimization studies have identified that the choice of base and solvent, such as cesium carbonate and DMSO respectively, can significantly impact the reaction's efficiency. organic-chemistry.org

Interactive Data Table: Optimized Conditions for O-Arylation
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
CuBr(2-pyridyl)acetoneCs₂CO₃DMSO80-120Good to Excellent organic-chemistry.org
CuIPicolinic AcidK₃PO₄DMF110High nih.gov
Cu₂O1H-imidazole-4-carboxylic acidK₂CO₃DMF110High nih.gov

Convergent Synthesis Approaches Utilizing Pre-functionalized Pyridine Intermediates

Convergent synthesis involves the coupling of two or more pre-functionalized fragments to assemble the final product. This approach can be highly efficient for creating complex molecules like substituted pyridines. For the synthesis of 3-bromo-2-phenoxypyridine, a convergent strategy would involve coupling a pre-formed 3-bromopyridine derivative with a phenoxy-containing fragment, or vice versa.

One example of a convergent approach is the Suzuki-Miyaura cross-coupling reaction. researchgate.net This involves the reaction of a halopyridine with an arylboronic acid in the presence of a palladium catalyst. For instance, 3-bromopyridine can be coupled with a phenoxy-substituted boronic acid. Conversely, a 2-phenoxypyridine derivative could be functionalized at the 3-position.

Another convergent strategy involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides to generate highly substituted pyridines. acs.org The resulting 2-sulfonylpyridine products can then undergo nucleophilic aromatic substitution with phenols to introduce the phenoxy group. acs.org

Preparation from 3-Bromo-2-halo-pyridines

The synthesis of this compound is commonly achieved through the nucleophilic aromatic substitution (SNAr) of a halogen atom at the 2-position of a 3-bromopyridine derivative. In this approach, a 3-bromo-2-halopyridine, such as 3-bromo-2-chloropyridine (B150940) or 3-bromo-2-fluoropyridine, serves as the electrophilic substrate. The phenoxy group is introduced by reacting the substrate with a nucleophile like sodium phenoxide (PhONa) or phenol (B47542) in the presence of a base.

The reactivity of the leaving group in this SNAr reaction generally follows the order F > Cl > Br > I for activated aromatic systems. The reaction is often facilitated by polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), which can solvate the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.

A classic method for forming the aryl ether bond is the Ullmann condensation. acs.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. For the synthesis of this compound, this would involve reacting 3-bromo-2-halopyridine with phenol in the presence of a copper catalyst and a base. Modern advancements in Ullmann-type reactions have introduced various ligands and optimized reaction conditions to improve yields and expand the substrate scope. organic-chemistry.orgmdpi.com

Microwave-assisted synthesis has also been shown to be an effective technique for accelerating the synthesis of phenoxypyridines from halopyridines. sci-hub.se These methods can dramatically reduce reaction times and often lead to higher yields compared to conventional heating. sci-hub.se For instance, the reaction of 2-halopyridines with sodium phenoxide under microwave irradiation can significantly improve the efficiency of 2-phenoxypyridine formation. sci-hub.se

ReactantReagentConditionsProductYieldReference
2-HalopyridinePhONaDMSO or HMPA, Microwave2-Phenoxypyridine77-84% sci-hub.se
3-Bromo-2-chloropyridineThiophenol derivatives, BaseThermal SNAr3-Bromo-2-(phenylsulfanyl)pyridine derivativesNot specified blucher.com.br
5-Bromo-1,2,3-triazinePhenols, Cs2CO3THF, 40 °C5-Aryloxy-1,2,3-triazines (precursor to 3-aryloxy-pyridines)Up to 84% acs.org

Derivatization of 3-Bromo-2-phenylpyridine (B1272035) (e.g., via Sandmeyer Reaction, Craig's Perbromide Hydrobromide Method)

While the heading refers to the derivatization of 3-bromo-2-phenylpyridine, the exemplary methods listed are primarily used for the synthesis of this compound from an amino precursor. Specifically, the Sandmeyer and Craig methods are classical routes for introducing a bromine atom onto a pyridine ring by converting an amino group into a diazonium salt, which is subsequently displaced by a bromide ion. These methods are therefore instrumental in preparing the 3-bromo-2-phenylpyridine scaffold itself.

Sandmeyer Reaction: The Sandmeyer reaction is a versatile method for converting a primary aromatic amine into a variety of functional groups, including halogens. nih.gov In the context of synthesizing 3-bromo-2-phenylpyridine, the starting material would be 3-amino-2-phenylpyridine (B110993). The reaction proceeds by treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom. One study reported the successful synthesis of 3-bromo-2-phenylpyridine from 3-amino-2-phenylpyridine via the Sandmeyer reaction, although the yield was low. cdnsciencepub.com

Craig's Perbromide Hydrobromide Method: A modification of the Sandmeyer reaction, the Craig method provides an effective route for the bromination of aminopyridines. google.com This procedure involves reacting the aminopyridine with a mixture of hydrobromic acid and bromine to form a stable perbromide salt of the amine. cdnsciencepub.comgoogle.com This orange, solid intermediate is then diazotized with sodium nitrite in an aqueous solution. The resulting diazonium compound is subsequently decomposed, often by the addition of a base like sodium hydroxide, to yield the corresponding bromopyridine. google.com This method was found to provide a better yield (25.9%) for the synthesis of 3-bromo-2-phenylpyridine from 3-amino-2-phenylpyridine compared to the standard Sandmeyer reaction. cdnsciencepub.com The key advantage of the Craig technique is the diazotization reaction occurring in the presence of bromine. google.com

MethodStarting MaterialKey ReagentsIntermediateProductReported YieldReference
Sandmeyer Reaction3-Amino-2-phenylpyridine1. NaNO₂, HBr (aq) 2. CuBrDiazonium salt3-Bromo-2-phenylpyridineLow cdnsciencepub.com
Craig's Method3-Amino-2-phenylpyridine1. HBr, Br₂ 2. NaNO₂ 3. NaOHPerbromide salt3-Bromo-2-phenylpyridine25.9% cdnsciencepub.com
Craig's Method (General)2-Aminopyridine (B139424)1. HBr, Br₂ 2. NaNO₂ 3. NaOHPerbromide salt2-Bromopyridine80-85%

Reactivity and Chemical Transformations of 3 Bromo 2 Phenoxypyridine Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, especially using palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For substrates like 3-bromo-2-phenoxypyridine, the C-Br bond is susceptible to oxidative addition to a low-valent palladium center, initiating catalytic cycles that lead to a diverse array of coupled products. Aryl bromides are frequently used substrates for these reactions as they offer a good balance of reactivity and stability compared to the more reactive iodides and less reactive chlorides researchgate.netillinois.edu.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl and vinyl-aryl structures, which are prevalent in pharmaceuticals and material science. The reactivity of this compound in these transformations allows for the introduction of various carbon-based substituents at the 3-position of the pyridine (B92270) core.

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions, coupling an organohalide with an organoboron compound, typically a boronic acid or its ester derivative illinois.edu. This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. For this compound, this reaction facilitates the synthesis of 3-aryl- and 3-heteroaryl-2-phenoxypyridine derivatives.

The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. While specific studies on this compound are not detailed in the provided sources, typical conditions for the Suzuki-Miyaura coupling of related 3-bromopyridine (B30812) substrates can be extrapolated.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water100Good to Excellent
Pd(PPh₃)₄-Na₂CO₃DMF/Water120Moderate to Good
SPhos-Pd G2-K₃PO₄Dioxane/Water90-110Good to Excellent
Pd₂(dba)₃XPhosCs₂CO₃t-BuOH80Good to Excellent

This table represents typical conditions for Suzuki-Miyaura reactions of aryl bromides and may be applicable to this compound. Data is illustrative of common catalytic systems.

The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide scirp.org. It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base which also often serves as the solvent scirp.orgscirp.org.

In the context of this compound, the Sonogashira coupling would yield 3-alkynyl-2-phenoxypyridine derivatives. Detailed studies on the closely related 2-amino-3-bromopyridines demonstrate the feasibility and scope of this reaction scirp.orgscirp.org. Research by Zhu et al. optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines, finding that a system of Pd(CF₃COO)₂, PPh₃, and CuI in DMF with Et₃N as the base gave moderate to excellent yields scirp.orgscirp.org. These conditions are likely applicable to the this compound scaffold. The reaction tolerates a wide range of terminal alkynes, including aromatic, aliphatic, and functionalized derivatives.

Aryl Halide SubstrateAlkyneCatalyst SystemBase/SolventTemp/TimeYield (%)Ref
2-Amino-3-bromopyridine (B76627)Phenylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuIEt₃N/DMF100°C / 3h95 scirp.orgscirp.org
2-Amino-3-bromopyridine1-Heptyne2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuIEt₃N/DMF100°C / 3h85 scirp.orgscirp.org
2-Amino-3-bromo-5-methylpyridine4-Ethynylanisole2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuIEt₃N/DMF100°C / 3h92 scirp.orgscirp.org
2-Amino-3-bromo-5-methylpyridineCyclopropylacetylene2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuIEt₃N/DMF100°C / 3h93 scirp.orgscirp.org

This table shows the scope of the Sonogashira coupling for 2-amino-3-bromopyridine derivatives, which are close analogs of this compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. While this compound itself would undergo amination to replace the bromine, the prompt specifically requests information on analogs like 3-halo-2-aminopyridines. These substrates are challenging due to the potential for the catalyst to be deactivated by coordination with the amino group and the pyridine nitrogen nih.gov.

A study on the amination of 3-bromo-2-aminopyridine with various primary and secondary amines identified efficient catalytic systems to overcome these challenges nih.gov. The use of bulky, electron-rich biarylmonophosphine ligands, such as RuPhos and BrettPhos, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), was found to be effective. These conditions facilitate the synthesis of N³-substituted-2,3-diaminopyridines, which were previously difficult to access nih.gov. The precatalysts derived from these ligands proved particularly effective, with RuPhos-precatalyst being optimal for secondary amines and BrettPhos-precatalyst for primary amines nih.gov.

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene nih.govlibretexts.org. The reaction typically proceeds with net retention of the alkene geometry. This transformation allows for the introduction of vinyl groups at the 3-position of the this compound core. The standard catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, followed by β-hydride elimination to release the product and a palladium-hydride species libretexts.org. A base is required to regenerate the Pd(0) catalyst libretexts.org.

The scope of the Heck reaction can sometimes be limited, especially with sterically hindered or electronically unbiased alkenes nih.govchemrxiv.org. However, advancements in catalyst and ligand design have broadened its applicability. Phosphine-free catalyst systems or those employing N-heterocyclic carbene (NHC) ligands have been developed to improve catalyst stability and activity. For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) ester would be expected to proceed under standard palladium catalysis to yield the corresponding 2-phenoxy-3-vinylpyridine derivative.

AlkeneCatalystLigandBaseSolventTemperature (°C)
StyrenePd(OAc)₂PPh₃Et₃NDMF100-120
n-Butyl acrylatePdCl₂(PPh₃)₂-K₂CO₃NMP140
CyclohexenePd₂(dba)₃P(o-tol)₃Cs₂CO₃Dioxane100
1-OctenePd(OAc)₂(none)NaOAcDMA130

This table presents common conditions for Heck reactions involving aryl bromides, which would be applicable for the vinylation of this compound.

The success of palladium-catalyzed cross-coupling reactions with challenging substrates like substituted bromopyridines is highly dependent on the choice of ligand and palladium precursor rsc.orgbohrium.com. The ligand stabilizes the palladium center, influences its reactivity through steric and electronic effects, and facilitates key steps in the catalytic cycle such as oxidative addition and reductive elimination.

In the case of C-N coupling with 3-bromo-2-aminopyridine, a detailed ligand screening study was performed to find the optimal conditions for coupling with morpholine (B109124) nih.gov. A variety of biarylmonophosphine ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos) and bidentate phosphine (B1218219) ligands (e.g., BINAP, dppf) were tested. The study found that bulky, electron-rich monophosphine ligands generally gave superior results. Specifically, using the catalyst precursor Pd₂(dba)₃, the ligands RuPhos and SPhos provided high yields. Interestingly, employing a pre-formed palladacycle, the RuPhos-precatalyst, gave the highest yield (83%), demonstrating the advantage of using well-defined precatalysts which can lead to more active and stable catalytic species in solution nih.gov. This systematic optimization highlights the necessity of empirical screening to identify the ideal catalyst system for a specific substrate and transformation nih.govnih.gov.

Ligand/PrecatalystCatalyst SystemYield (%)Ref
XPhos (L1)Pd₂(dba)₃ / L155 nih.gov
RuPhos (L3)Pd₂(dba)₃ / L371 nih.gov
SPhos (L4)Pd₂(dba)₃ / L476 nih.gov
BrettPhos (L8)Pd₂(dba)₃ / L866 nih.gov
BINAP (L9)Pd₂(dba)₃ / L971 nih.gov
dppf (L10)Pd₂(dba)₃ / L1018 nih.gov
RuPhos PrecatalystPre-L383 nih.gov

This table details the results of a ligand and precatalyst screen for the C-N coupling of 3-bromo-2-aminopyridine with morpholine, a model system for optimizing reactions of substituted 3-bromopyridines.

Substrate Scope and Functional Group Tolerance

The utility of this compound derivatives in synthetic chemistry is significantly enhanced by their compatibility with a wide array of functional groups and their successful participation in various cross-coupling reactions. The presence of both a bromine atom, a common handle for cross-coupling, and a phenoxy group, which can influence the electronic properties of the pyridine ring, allows for diverse reactivity.

Research has demonstrated that bromo-substituted heterocyclic compounds, a class to which this compound belongs, are generally tolerant of numerous functional groups under cross-coupling conditions. For instance, in palladium-catalyzed reactions, functional groups such as esters, ketones, nitriles, and amides are often well-tolerated. This tolerance is crucial for the synthesis of complex molecules where sensitive functionalities must be preserved.

The table below summarizes the compatibility of various functional groups in cross-coupling reactions involving bromo-substituted pyridines, providing an expected tolerance profile for this compound derivatives.

Functional GroupCompatibilityNotes
EstersGoodGenerally stable under typical Pd-catalyzed cross-coupling conditions.
KetonesGoodCarbonyl group is usually unreactive.
NitrilesGoodWell-tolerated in various coupling reactions.
AmidesGoodAmide bonds are robust and compatible.
AlcoholsModerateHydroxyl groups may require protection, though some catalysts show tolerance.
AminesModeratePrimary and secondary amines can sometimes interfere with the catalyst and may require protection.
AldehydesModerate to LowCan be sensitive to reaction conditions and may undergo side reactions.
Carboxylic AcidsLowOften require protection or are incompatible with basic reaction conditions.

Nucleophilic Substitution Reactions at Pyridine Ring Positions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings. The position of the bromine atom and the electronic influence of the phenoxy group in this compound play a critical role in directing the outcome of these reactions.

Selectivity in Nucleophilic Attack on Brominated Pyridines

In general, nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. For 3-substituted pyridines, the directing effect of the substituent is crucial. The phenoxy group at the 2-position is an electron-withdrawing group by induction and can activate the pyridine ring towards nucleophilic attack.

The bromine atom at the 3-position is the leaving group in a potential SNAr reaction. However, direct nucleophilic substitution at the 3-position of a pyridine ring is generally less favorable than at the 2- or 4-positions. The regioselectivity of nucleophilic attack is therefore a key consideration. The presence of the phenoxy group at the 2-position can influence the electron density at the adjacent 3-position, potentially making it more susceptible to nucleophilic attack than an unsubstituted 3-position.

Competition between Different Nucleophilic Centers

When this compound reacts with ambident nucleophiles (nucleophiles with two or more reactive centers), the regioselectivity of the reaction becomes a critical issue. The outcome of such reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction conditions, often governed by the principles of hard and soft acid and base (HSAB) theory.

For example, in a reaction with a nucleophile containing both a "hard" (e.g., oxygen) and a "soft" (e.g., sulfur or carbon) nucleophilic center, the electrophilic sites on the this compound ring will dictate the point of attack. The carbon atom attached to the bromine (C3) is the primary electrophilic site for substitution. The relative hardness or softness of this carbon center, influenced by the phenoxy group and the pyridine nitrogen, will determine its preference for reacting with the hard or soft end of the ambident nucleophile.

Other Reactive Transformations

Beyond cross-coupling and nucleophilic substitution, this compound can undergo other important transformations, including isomerization and metalation, which further expand its synthetic utility.

Base-Catalyzed Aryl Halide Isomerization and Subsequent Derivatization

Recent studies have shown that 3-bromopyridines can undergo base-catalyzed isomerization to 4-bromopyridines. This transformation is proposed to proceed through a pyridyne intermediate. This isomerization opens up a novel pathway for the functionalization of the pyridine ring, as the resulting 4-bromopyridine (B75155) is often more reactive towards nucleophilic aromatic substitution.

This tandem isomerization-substitution strategy allows for the synthesis of 4-substituted pyridines from readily available 3-bromo precursors. For this compound, this would involve an initial base-catalyzed isomerization to 4-bromo-2-phenoxypyridine, followed by nucleophilic attack at the more activated 4-position. This two-step, one-pot process can provide access to derivatives that are difficult to synthesize directly.

Metalation Reactions (e.g., with Organolithium Reagents)

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In this reaction, a directing metalation group (DMG) guides a strong base, typically an organolithium reagent, to deprotonate an adjacent ortho-position, forming a lithiated intermediate that can be trapped with various electrophiles.

For this compound, the heteroatoms present (nitrogen in the pyridine ring and oxygen in the phenoxy group) can act as directing groups. The oxygen of the phenoxy group could potentially direct lithiation to the C3 position of the phenoxy ring or the C3 position of the pyridine ring. However, the pyridine nitrogen is also a powerful directing group. The interplay between these directing groups and the presence of the bromine atom would determine the site of metalation. Halogen-metal exchange is also a possible reaction pathway when organolithium reagents are used with aryl halides. The outcome of the reaction (directed metalation vs. halogen-metal exchange) would depend on the specific organolithium reagent used and the reaction conditions.

Radical Reactions and Their Application in Pyridine Synthesis

Radical reactions offer a powerful and versatile strategy for the construction of complex molecular architectures, and their application in pyridine synthesis has led to the development of novel methodologies for creating fused heterocyclic systems. These reactions often proceed under mild conditions and exhibit high functional group tolerance, making them attractive for the synthesis of pharmaceutically relevant compounds. While direct studies on the radical reactions of this compound are not extensively documented in the reviewed literature, the principles of radical cyclization can be applied to understand its potential transformations, particularly in the synthesis of phenanthridine-like structures.

General Principles of Radical Cyclization in Pyridine Synthesis

The synthesis of fused pyridine derivatives, such as phenanthridines, via radical cyclization typically involves three key steps:

Radical Generation: A radical is generated on a suitable precursor molecule. This can be achieved through various methods, including the use of radical initiators, photoredox catalysis, or transition-metal-mediated processes. In the context of a halo-substituted precursor like this compound, homolytic cleavage of the carbon-bromine bond or hydrogen abstraction from an aromatic ring are plausible initiation pathways.

Intramolecular Cyclization: The generated radical undergoes an intramolecular addition to an adjacent aromatic ring. This step, often referred to as intramolecular homolytic aromatic substitution (SHAr), is a critical C-C bond-forming event that constructs the new heterocyclic ring.

Aromatization: The resulting cyclohexadienyl radical intermediate is then rearomatized to form the stable, fused aromatic product. This is typically achieved through the loss of a hydrogen atom or another radical species.

Photocatalytic Approaches to Phenanthridine (B189435) Synthesis

Visible-light photoredox catalysis has emerged as a particularly effective method for initiating radical cyclizations. acs.org These reactions utilize a photocatalyst that, upon excitation with light, can engage in single-electron transfer (SET) processes to generate radical intermediates from suitable precursors.

For instance, the synthesis of 6-acyl phenanthridines has been achieved through a photoredox-catalyzed acylation/cyclization of 2-isocyanobiaryls with oxime esters. acs.org In this process, an acyl radical is generated and adds to the isocyanide, forming an imidoyl radical which then cyclizes onto the adjacent aryl ring. acs.org While this example does not involve a phenoxypyridine derivative, it highlights the potential for generating radicals that can initiate cyclization to form the phenanthridine core.

A plausible, analogous pathway for a derivative of this compound could involve the photocatalytic generation of an aryl radical at the C3 position of the pyridine ring, followed by intramolecular cyclization onto the phenoxy ring. Alternatively, a radical could be generated on the phenoxy ring, which could then attack the pyridine ring.

Radical Cyclization of Related Precursors

Research on the radical-mediated synthesis of phenanthridines has explored a variety of precursors, providing insights into the potential reactivity of this compound derivatives. Studies have shown that 2-isocyanobiphenyls are versatile starting materials for the synthesis of 6-substituted phenanthridines through radical addition and cyclization pathways. mdpi.comnih.gov These reactions can be initiated by various means, including photochemical methods. nih.gov

The following table summarizes the conditions and outcomes for the synthesis of phenanthridine derivatives from analogous precursors, illustrating the scope of radical cyclization reactions.

PrecursorRadical Source/InitiatorCatalyst/ConditionsProductYield (%)Reference
2-IsocyanobiphenylsDiarylphosphine oxidesRose Bengal, Blue LED, Air6-Phosphorylated PhenanthridinesModerate to good mdpi.com
2-IsocyanobiphenylsAlkylating agentsfac-Ir(ppy)3, Blue LED6-Alkylated Phenanthridines>92 nih.gov
Acetophenone O-ethoxycarbonyloxime derivativesUV-light irradiationNonePhenanthridinesNot specified nih.gov

These examples demonstrate that the generation of a radical on a biphenyl-like system can effectively lead to the formation of the phenanthridine skeleton. By analogy, a radical generated on the this compound scaffold could undergo a similar intramolecular cyclization to yield a dibenzo[b,d]pyran-6-imine derivative, which is an analogue of the phenanthridine structure. The success of such a reaction would depend on the relative rates of radical generation, cyclization, and potential side reactions.

Mechanistic Investigations of Reactions Involving 3 Bromo 2 Phenoxypyridine Analogs

Detailed Reaction Pathway Elucidation for Pyridine (B92270) Synthesis

The synthesis of complex pyridine derivatives often utilizes simpler, functionalized pyridines as foundational building blocks. Analogs of 3-bromo-2-phenoxypyridine, such as 3-halo-2-aminopyridines, serve as key substrates in palladium-catalyzed cross-coupling reactions to construct N³-substituted-2,3-diaminopyridines. The elucidation of the reaction pathway for such transformations reveals several mechanistic challenges that must be overcome.

A primary challenge involves the potential for the palladium catalyst to be inhibited or retarded. The amidine-like structure present in 2-aminopyridine (B139424) analogs can chelate with the palladium center, which could slow or prevent the initial crucial step of oxidative addition. Following oxidative addition of the C-Br bond to the palladium(0) catalyst, the proximal amino group can coordinate to the newly formed Pd(II) center. This internal coordination may hinder the subsequent transmetalation step, where the incoming nucleophile (an amine) displaces the halide on the palladium. Furthermore, a competing reaction pathway is the homocoupling of the 3-halo-2-aminopyridine, which can act as both the electrophilic and, potentially, the nucleophilic component, leading to undesired dimeric byproducts. acs.org

Successful reaction pathways, therefore, depend on the careful selection of ligands and reaction conditions that mitigate these challenges. The use of specific biarylmonophosphine ligands, for example, can promote the desired C-N cross-coupling over catalyst inhibition and side reactions, leading to high yields of the target diaminopyridine products.

Catalytic Cycle Analysis in Transition Metal-Mediated Transformations

Transition metals, particularly palladium and iron, are pivotal in mediating transformations of this compound analogs. Understanding the catalytic cycles is fundamental to controlling these reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The catalytic cycle for a typical cross-coupling reaction involving a halopyridine analog generally proceeds through a sequence of well-defined elementary steps.

The cycle begins with the active palladium(0) catalyst.

Oxidative Addition : The cycle is initiated by the oxidative addition of the this compound analog into the palladium(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new organopalladium(II) species. The oxidation state of palladium changes from 0 to +2 during this process.

Transmetalation : In this step, the nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) transfers its organic group to the palladium(II) center, displacing the halide. This forms a new palladium(II) intermediate with both coupling partners attached.

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Each of these steps can be influenced by factors such as the choice of ligand, solvent, and base, all of which must be optimized to ensure an efficient catalytic turnover.

Iron, being an abundant, inexpensive, and less toxic metal, is an attractive alternative to palladium in catalysis. Iron-catalyzed borylation of aryl ethers via C–O bond cleavage provides a pathway to functionalize molecules analogous to 2-phenoxypyridine (B1581987). While the mechanisms of iron catalysis can be complex and varied, preliminary studies on related systems suggest a potential Fe(II)/Fe(III) catalytic cycle.

In one proposed pathway for the borylation of aryl ethers, the reaction is initiated by an iron catalyst that facilitates the cleavage of the C–O bond. Mechanistic experiments, including the use of radical inhibitors like BHT and TEMPO, have shown that the reaction can be completely suppressed, suggesting the involvement of radical intermediates. This indicates that the mechanism may not follow the classic oxidative addition/reductive elimination pathway seen in palladium catalysis. Instead, a single-electron transfer (SET) process could be involved, generating radical species that propagate the reaction. The 2-pyridyloxy group in these substrates can act as a directing group, influencing the regioselectivity of the transformation. acs.orgresearchgate.netnih.gov Further investigations are ongoing to fully elucidate the precise nature of the catalytically active species and the elementary steps in these iron-catalyzed transformations. digitellinc.com

Studies on Regioselectivity and Stereoselectivity Control

Controlling the position of a chemical reaction (regioselectivity) is a central challenge in the synthesis of substituted heterocycles like pyridine. For analogs of this compound, which have multiple potential reaction sites, the ability to direct a reagent to a specific position is paramount.

Regioselectivity is governed by a combination of steric and electronic factors. In iridium-catalyzed C-H borylation of 2-phenoxypyridine, the bulky phenoxy group provides significant steric hindrance, directing the borylation reaction to the C-H bonds that are most accessible. umich.edu Conversely, electronic effects can also dominate. In many heteroarenes, there is a strong electronic preference for borylation at positions influenced by the heteroatom. researchgate.netthieme-connect.de

The choice of catalyst and ligands can also be used to "tune" the regioselectivity of a reaction. In palladium-catalyzed direct arylation reactions, for instance, different ligand and palladium source combinations can selectively promote N-arylation over C-H arylation, or direct C-H activation to different positions on the heterocyclic core. This control is achieved because the ligand influences the steric and electronic environment of the metal center, which in turn dictates which C-H bond (or N-H bond) it will preferentially interact with and break during the catalytic cycle.

Catalytic SystemAdditiveOutcome
Pd(dba)₂ / SPhosK₂CO₃N-Arylation
Pd(tBu₃P)₂ / BINAPK₂CO₃β-C-H Arylation
Pd₂dba₃ / tBu₃PPivOHβ,β'-Diarylation

This interactive table illustrates how changing the catalytic system can direct the outcome of an arylation reaction on a heterocyclic core, based on principles of regioselective control.

Stereoselectivity, the control of the three-dimensional arrangement of atoms, is also a critical aspect of synthesis. While less commonly the primary focus for reactions directly on the aromatic pyridine ring, it becomes crucial when new chiral centers are formed in substituents attached to the ring. In such cases, chiral ligands on the metal catalyst are employed to create an asymmetric environment, favoring the formation of one enantiomer or diastereomer over the other.

Identification and Analysis of Competing Side Reactions (e.g., Homocoupling of Halopyridines)

In many transition metal-catalyzed cross-coupling reactions, the desired transformation is often accompanied by competing side reactions that can reduce the yield and complicate purification. For halopyridines, a common and problematic side reaction is homocoupling.

Homocoupling results in the formation of a symmetrical biaryl product (a bipyridine derivative in this case) from two molecules of the starting halopyridine. This side reaction can occur through several mechanisms. In the context of palladium catalysis, it can arise if the organopalladium(II) intermediate, formed after oxidative addition, undergoes a reaction with another molecule of the starting material. This can be particularly prevalent in Suzuki-Miyaura type conditions. acs.org

The formation of homocoupling products is often influenced by the reaction conditions. For example, the presence of a base, which is typically required to facilitate the transmetalation step in Suzuki-Miyaura coupling, can also promote side reactions. In some systems, it has been observed that running the reaction under base-free conditions can successfully avert the formation of undesired homocoupled products. Oxidative homocoupling is another possible pathway, where an oxidant promotes the C-C bond formation between two molecules of the substrate. The identification and analysis of these competing pathways are critical for optimizing reaction conditions to favor the desired cross-coupling product.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are essential for developing a quantitative understanding of a reaction mechanism. By measuring how the rate of a reaction changes in response to variations in the concentration of reactants, catalysts, and other species, it is possible to derive a rate law. This mathematical expression provides insight into the composition of the transition state of the rate-determining step of the reaction.

For complex, multi-step catalytic cycles, kinetic analysis can help identify which step is the slowest (the rate-determining step) and which species are involved up to that point in the mechanism. Techniques such as ¹H NMR spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products over time.

Advanced Spectroscopic and Structural Characterization of Brominated Phenoxypyridine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR for Precise Structural Assignment

For 3-Bromo-2-phenoxypyridine, ¹H NMR spectroscopy would be used to identify the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The spectrum would be expected to show signals corresponding to the protons on the pyridine (B92270) ring and the phenoxy group. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent atoms (oxygen, nitrogen, bromine) and the aromatic ring currents.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom. The chemical shifts would help in assigning the carbons of the pyridine and phenyl rings, with the carbon atoms bonded to bromine, oxygen, and nitrogen showing characteristic shifts.

Without experimental data, a hypothetical data table cannot be generated.

Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are employed to determine the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would help establish the connectivity of the protons on the pyridine ring and the protons on the phenoxy ring, confirming their relative positions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, a sample solution is sprayed into the mass spectrometer, generating gaseous ions from the liquid phase without significant fragmentation. For this compound, ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The high-resolution mass of this ion would allow for the determination of the compound's elemental composition, confirming its molecular formula (C₁₁H₈BrNO). The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes) would result in two major peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), providing a clear signature for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile and thermally stable compounds. A sample of this compound would first be vaporized and separated from any impurities on a GC column based on its boiling point and interaction with the column's stationary phase. The retention time would be a characteristic property of the compound under specific GC conditions and would be used for purity assessment.

Upon elution from the GC column, the compound would be ionized, typically by electron ionization (EI), which is a high-energy technique that causes extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation by analyzing the logical losses of fragments (e.g., loss of Br, loss of the phenoxy group).

X-ray Diffraction Studies

Single Crystal X-ray Analysis for Definitive Solid-State Structures

For this compound, a successful single-crystal X-ray analysis would yield a definitive solid-state structure. This would confirm the connectivity of the atoms and provide key structural parameters.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₁H₇BrNOP
Formula Weight 264.08
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4

Elucidation of Coordination Geometries in Organometallic Complexes

The phenoxypyridine moiety can act as a ligand in organometallic chemistry, coordinating to a metal center through the nitrogen atom of the pyridine ring and potentially the oxygen atom of the phenoxy group. Single-crystal X-ray diffraction is also the primary method for elucidating the coordination geometries of such organometallic complexes.

If this compound were used as a ligand in an organometallic complex, X-ray crystallography would reveal the coordination number of the metal, the geometry of the complex (e.g., tetrahedral, square planar, octahedral), and the specific bond distances and angles between the metal and the ligand atoms.

Other Spectroscopic and Analytical Methods

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds.

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br, C-O, C=N, and aromatic C-H bonds.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch 3100-3000
C=N stretch (pyridine) 1600-1550
Aromatic C=C stretch 1600-1450
C-O stretch (aryl ether) 1260-1200

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.

The UV-Visible spectrum of this compound would likely exhibit absorptions corresponding to π→π* transitions within the aromatic rings. The presence of the bromine atom and the phenoxy group would influence the exact positions of these absorption maxima.

Table 3: Hypothetical UV-Visible Absorption Data for this compound

Solvent λmax (nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Ethanol Data not available Data not available

Computational Chemistry and Theoretical Studies on Brominated Phenoxypyridine Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the properties of medium to large-sized molecules. DFT calculations are instrumental in elucidating the geometric and electronic landscapes of brominated phenoxypyridine derivatives.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules with rotatable bonds, such as the bond between the pyridine (B92270) and phenoxy groups in 3-Bromo-2-phenoxypyridine, this involves a conformational analysis to identify the lowest energy conformer.

In a comprehensive study of the analogous compound, 3-Bromo-2-hydroxypyridine (3-Br-2HyP), both Hartree-Fock (HF) and DFT methods with the B3LYP functional and a 6-311++G(d,p) basis set were used to optimize the molecular structure. The global minimum energy for the monomer of 3-Br-2HyP was calculated to be -7,606,473.06 kJ/mol using DFT. Such calculations provide precise bond lengths, bond angles, and dihedral angles that constitute the molecule's equilibrium geometry. Conformational analyses, often performed by systematically rotating key dihedral angles and calculating the corresponding energy, are crucial for understanding the molecule's flexibility and the relative stability of different spatial arrangements.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 3-Bromo-2-hydroxypyridine, time-dependent DFT (TD-DFT) calculations were employed to simulate the HOMO and LUMO and to determine the frontier orbital gap. This analysis helps in understanding the electronic transitions that are responsible for the molecule's UV-visible absorption spectrum.

PropertyDescriptionRelevance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons.
HOMO-LUMO Gap Energy difference between the HOMO and LUMO.Relates to chemical reactivity and stability.

Mechanistic Pathways and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. A key aspect of this is the characterization of transition states, which are the high-energy structures that connect reactants and intermediates to products.

The search for and characterization of transition states are computationally demanding tasks that involve locating saddle points on the potential energy surface. The structure and energy of the transition state determine the activation energy of a reaction, which in turn governs the reaction rate. While specific mechanistic pathways involving this compound have not been detailed in available literature, the computational methodologies for such studies are well-established. These investigations are crucial for understanding how the molecule might be synthesized or how it might react under various conditions.

Prediction of Reactivity and Regioselectivity

DFT calculations can predict not only if a reaction is likely to occur but also where on the molecule it is most likely to happen (regioselectivity). This is often achieved through the analysis of various reactivity descriptors derived from the electronic structure.

One common approach is the use of Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. These functions can identify the most electrophilic and nucleophilic sites within a molecule. For instance, in the study of 3-Bromo-2-hydroxypyridine, Fukui functions were calculated to understand the reactive sites on the molecule. Another tool is the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. This provides a visual guide to the regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

Advanced Quantum Chemical Methods (e.g., SAC-CI for Excited States)

While DFT is a workhorse for ground-state properties, more advanced and computationally intensive methods are often required for an accurate description of electronically excited states. These states are crucial for understanding a molecule's photochemistry and its absorption and emission spectra.

Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) is one such high-level ab initio method that provides a reliable description of various types of excited states. Although no specific SAC-CI studies on this compound have been reported, this method is part of a suite of advanced computational tools available for probing the excited-state landscape of molecules. These methods are essential for accurately predicting the energies and properties of excited states, which is critical in the design of molecules for applications in materials science and photochemistry.

Molecular Dynamics Simulations and Intermolecular Interactions in Relevant Systems

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, both in isolation and in the presence of other molecules, such as solvents or biological macromolecules.

MD simulations use classical mechanics to model the motions of atoms and molecules. By simulating the trajectory of a system over time, researchers can gain insights into a wide range of phenomena, including conformational changes, diffusion, and intermolecular interactions. For a molecule like this compound, MD simulations could be used to study its behavior in different solvents, its ability to permeate biological membranes, or its binding to a protein target.

The interactions between molecules are governed by non-covalent forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. MD simulations, in conjunction with appropriate force fields, can provide a detailed understanding of these interactions. For example, in the study of the 3-Bromo-2-hydroxypyridine dimer, intermolecular hydrogen bonds were analyzed using the topological Atoms in Molecules (AIM) approach. Such studies are vital for understanding the condensed-phase behavior of these compounds and their potential interactions in biological systems.

Simulation/AnalysisInformation Gained
Molecular Dynamics (MD) Dynamic behavior, conformational changes, interactions with environment.
Atoms in Molecules (AIM) Characterization of intermolecular interactions, such as hydrogen bonds.

Applications in Advanced Materials and Catalysis

Role as Ligands in Organometallic Catalysis

The pyridine (B92270) and phenoxy moieties within 3-Bromo-2-phenoxypyridine provide multiple coordination sites, making it an effective ligand for a variety of transition metals. The presence of the bromo-substituent further allows for fine-tuning of the electronic properties of the resulting metal complexes, which is crucial for optimizing catalytic activity.

Iridium(III) complexes are renowned for their applications in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), and as photocatalysts, largely due to their favorable photophysical properties. mdpi.com Organometallic Ir(III) complexes, often featuring a d⁶ electron configuration, are typically inert, but the strategic selection of ligands can significantly influence their reactivity and stability. nih.gov Cyclometalated iridium(III) complexes, in particular, have attracted significant attention for their high quantum yields and strong photostability. nih.gov

Complexes of the type [Ir(C^N)₂(N^N)]⁺, where C^N represents a cyclometalating ligand like 2-phenylpyridine (B120327) (ppy) and N^N is an ancillary ligand, are widely studied. mdpi.comnih.gov The phenoxypyridine motif, as found in this compound, can serve as a C^N ligand. The electronic properties of these ligands are critical; for instance, fluorinated derivatives of ppy can lead to blue-shifted luminescence and higher quantum yields compared to their non-fluorinated counterparts. mdpi.com Similarly, the bromo- and phenoxy- groups on the this compound scaffold would modulate the metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) excited states, thereby tuning the emission color and efficiency of the resulting iridium(III) complex. mdpi.comunife.it

Table 1: Photophysical Properties of Representative Iridium(III) Complexes with Phenylpyridine-type Ligands

Complex Cyclometalating Ligand (C^N) Ancillary Ligand (N^N) Emission Max (nm) in CH₂Cl₂ Quantum Yield (Φ) in CH₂Cl₂
C1 2-phenylpyridine (ppy) phenylimidazo[4,5-f]1,10-phenanthroline 598 0.31
C4 2-(2′,4′-difluorophenyl)pyridine (F₂ppy) phenylimidazo[4,5-f]1,10-phenanthroline 520 0.63

Data sourced from studies on analogous iridium(III) complexes to illustrate the effect of ligand substitution. mdpi.com

Cyclometalated gold(III) complexes have emerged as a significant class of compounds with potential applications in catalysis and medicinal chemistry. uky.edufrontiersin.org The formation of a direct carbon-gold bond through C-H activation stabilizes the Au(III) oxidation state. uky.edu Ligands such as 2-phenylpyridine and its derivatives are effective precursors for these complexes. researchgate.netnih.gov

While direct auration can be challenging, methods involving transmetalation from mercury(II) intermediates or catalyst-assisted direct C-H activation have been developed for 2-phenylpyridines. nih.gov The resulting [Au(C^N)Cl₂] scaffolds can be further modified with other ligands to create diverse molecular structures. uky.edu For example, complexes of the type [Au(C^N)(DACH)]²⁺ (where DACH is 1,2-diaminocyclohexane) have been synthesized and show stability under physiological conditions. uky.edu The presence of a bromo substituent on the phenylpyridine scaffold, as in 5-bromo-2-phenylpyridine, influences the electronic properties and reactivity of the resulting gold(III) complex. It is anticipated that this compound could similarly act as a C^N ligand precursor to form stable, cyclometalated gold(III) complexes for catalytic applications. researchgate.net

Palladium is an exceptionally versatile metal in catalysis, promoting a vast array of organic transformations, including crucial C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.com Palladacycles, which are organometallic complexes containing a carbon-palladium bond within a cyclic structure, are often key intermediates or stable pre-catalysts in these reactions. wikipedia.org

The formation of palladacycles typically occurs through the cyclopalladation of ligands containing both a donor atom (like the nitrogen in a pyridine ring) and a C-H bond that can be activated (like one on an adjacent phenyl ring). wikipedia.org The structural motif of this compound is well-suited for the formation of such palladacycles. These pre-catalysts are typically activated by reductive elimination to generate the catalytically active Pd(0) species. wikipedia.org The stability and activity of these catalysts are highly dependent on the electronic and steric nature of the ligands involved. The phenoxy and bromo groups on the this compound ligand would offer avenues for tuning catalyst performance in important C-C coupling reactions. rsc.org

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govsemanticscholar.org The strategy relies on a photosensitizer, often a transition metal complex, that absorbs visible light to reach an excited state with potent oxidizing or reducing capabilities. nih.gov

Iridium(III) complexes, such as fac-Ir(ppy)₃ (where ppy = 2-phenylpyridine), are benchmark photosensitizers due to their strong absorption of visible light, long-lived excited states, and highly tunable redox potentials. nih.govnih.gov The excited-state reduction potential of these complexes is heavily influenced by the electronic nature of the ligands. Electron-donating groups on the cyclometalating ligands make the complex more reducing in its excited state, expanding the scope of substrates that can be activated. nih.gov The this compound ligand combines an electron-withdrawing bromo group with a phenoxy group, whose electronic contribution can be modified. This allows for the rational design of new photoactive complexes with tailored redox properties, potentially enabling novel transformations in organic photoredox catalysis. acs.org

Table 2: Excited-State Reduction Potentials of Common Iridium-Based Photocatalysts

Photocatalyst E₁/₂(Ir⁺⁴/Ir⁺³) (V vs SCE)
fac-Ir(ppy)₃ -1.73
fac-Ir(dfppy)₃ -0.96

SCE = Saturated Calomel Electrode. dfppy = 2-(2,4-difluorophenyl)pyridine. Data illustrates how ligand electronics tune redox potentials. nih.gov

Synthetic Intermediates for Complex Molecular Architectures

Beyond its role as a ligand, this compound is a valuable synthetic intermediate. The functional groups on its scaffold—the bromo substituent, the pyridine ring, and the phenoxy group—each provide a handle for subsequent chemical modifications, allowing for the construction of more elaborate molecules.

Polyfunctional pyridines are crucial precursors in the synthesis of pharmaceuticals, polymers, and other functional materials. heteroletters.org The bromine atom on this compound is particularly useful, as it can readily participate in a variety of palladium-catalyzed cross-coupling reactions. nih.gov For example, a Suzuki-Miyaura coupling could replace the bromine with an aryl or alkyl group, while a Buchwald-Hartwig amination could install a nitrogen-based substituent.

Furthermore, the pyridine nitrogen provides a site for N-alkylation or oxidation, and the phenoxy group could potentially be cleaved or undergo electrophilic substitution on the phenyl ring. This multi-functional nature allows this compound to serve as a versatile starting point for building complex, multi-ring heterocyclic systems, which are central scaffolds in many areas of medicinal and materials chemistry. google.comnih.gov The ability to selectively functionalize different positions on the molecule makes it a powerful tool for creating libraries of structurally diverse compounds. researchgate.netnih.gov

Building Blocks for Functional Organic Materials

The term "functional organic materials" encompasses a wide range of substances designed for specific applications, including electronics, photonics, and sensor technology. The properties of these materials are intrinsically linked to their molecular structure. While no specific functional organic materials derived directly from this compound are documented, its potential as a monomer or precursor can be inferred from established polymerization and material synthesis methodologies.

Cross-coupling reactions are a powerful tool for the synthesis of conjugated polymers, which are a cornerstone of organic electronics. For instance, Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is widely used to form carbon-carbon bonds. beilstein-journals.orgillinois.edu Theoretically, this compound could undergo polymerization via a Suzuki-Miyaura polycondensation if coupled with a suitable bis(boronic acid) or bis(boronic ester) comonomer. The resulting polymer would feature a poly(2-phenoxypyridine) backbone.

Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a key reaction for creating carbon-rich materials with interesting photophysical properties. scirp.orgorganic-chemistry.orgscirp.orgresearchgate.net The application of this reaction to this compound with a di-alkyne could, in principle, yield conjugated polymers with alternating pyridine-phenoxy and alkyne units.

The Buchwald-Hartwig amination is another pivotal cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.orgchemspider.com This reaction could be employed to synthesize polymers by reacting this compound with a diamine, leading to polymers with amino-linked phenoxypyridine units.

While these synthetic routes are plausible, the lack of experimental data means that the properties of such hypothetical polymers—such as their thermal stability, solubility, electronic properties, and ultimate performance in any device—remain uncharacterized.

Table 1: Potential Polymerization Reactions for this compound

Reaction Type Comonomer Type Potential Polymer Structure Catalyst System (Typical)
Suzuki-Miyaura CouplingDi-boronic acid/esterPoly(2-phenoxypyridine)Palladium catalyst and a base
Sonogashira CouplingDi-alkyneAlternating phenoxypyridine-alkyne polymerPalladium and copper co-catalyst
Buchwald-Hartwig AminationDi-aminePoly(amino-2-phenoxypyridine)Palladium catalyst and a base

Integration into Heterogeneous Catalytic Systems (e.g., 3-Bromopyridine-Heterogenized Catalysts)

Heterogeneous catalysts are materials where the catalyst is in a different phase from the reactants, often a solid catalyst in a liquid or gas reaction mixture. This setup offers significant advantages in terms of catalyst separation and recycling. rsc.orgrsc.orgmdpi.compatsnap.com The immobilization of catalytically active metal complexes onto solid supports is a common strategy for creating heterogeneous catalysts.

The pyridine nitrogen of this compound provides a potential coordination site for transition metals, making it a candidate for use as a ligand in catalysis. rsc.orgnih.gov To create a heterogeneous catalyst, a ligand based on this molecule could be anchored to a solid support, such as silica (B1680970), a polymer, or a metal-organic framework, before complexation with a catalytically active metal.

For instance, the 3-bromo position could be functionalized, perhaps through a cross-coupling reaction, to introduce a group capable of covalently bonding to a support material. Alternatively, a polymer could be synthesized from a derivative of this compound, and this polymer could then serve as the support for a metal catalyst.

However, it is crucial to reiterate that the scientific literature does not currently contain specific examples of this compound being used in this manner. Research on heterogeneous catalysts based on pyridine derivatives is extensive, but these studies typically employ more readily available or specifically designed pyridine ligands. uni-regensburg.de

Table 2: Hypothetical Scheme for Heterogenization of a this compound-Based Catalyst

Step Description Purpose
1. FunctionalizationModify the 3-bromo position of this compound to introduce an anchoring group (e.g., a silane).To enable covalent attachment to a solid support.
2. ImmobilizationReact the functionalized ligand with a solid support (e.g., silica gel).To create a solid-supported ligand.
3. MetalationTreat the supported ligand with a solution of a catalytically active metal salt (e.g., palladium acetate).To form the final heterogeneous catalyst.

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Routes for 3-Bromo-2-phenoxypyridine

Future research will likely prioritize the development of more efficient, economical, and environmentally benign methods for synthesizing this compound. While classical methods exist, advancements in catalysis and process chemistry offer substantial room for improvement. Key areas of focus will include moving away from harsh reaction conditions and stoichiometric reagents towards catalytic, atom-economical processes.

One promising direction is the refinement of copper- and palladium-catalyzed C-O cross-coupling reactions (an Ullmann-type condensation) between 3-bromo-2-halopyridines and phenol (B47542). Research could focus on developing novel, highly active catalyst systems that operate under milder conditions, require lower catalyst loadings, and utilize more sustainable solvents. The exploration of heterogeneous catalysts, such as titania-supported copper chloride (CuCl₂/nano TiO₂), could offer advantages in terms of catalyst recyclability and simplified product purification. beilstein-journals.org

Furthermore, direct C-H activation and functionalization represent a cutting-edge approach. Future synthetic strategies could explore the direct phenoxylation of a 3-bromopyridine (B30812) precursor, eliminating the need for a pre-installed leaving group at the 2-position. This would significantly improve the atom economy of the synthesis. Similarly, late-stage bromination of a 2-phenoxypyridine (B1581987) substrate using greener brominating agents than elemental bromine is another key area for sustainable route development. Photocatalytic methods, which can often be performed under ambient conditions, present an innovative alternative for such transformations. google.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic StrategyPotential Catalyst/ReagentKey Research GoalSustainability Aspect
Ullmann CondensationCuI, CuCl₂/nano TiO₂Lower reaction temperatures and catalyst loadingUse of heterogeneous, recyclable catalysts; reduced energy consumption. beilstein-journals.org
Buchwald-Hartwig Amination (O-Arylation)Palladium complexes with specialized ligandsHigh yields with functional group toleranceBroader substrate scope and efficiency.
Direct C-H PhenoxylationPalladium or Copper CatalystsElimination of pre-functionalization at C2 positionIncreased atom economy.
Late-stage BrominationN-Bromosuccinimide (NBS) with photocatalystHigh regioselectivity at C3 positionMilder conditions, avoidance of hazardous reagents like Br₂. google.com

Exploration of Novel Catalytic Applications Beyond Current Paradigms

The inherent structure of this compound suggests its potential use as a ligand in transition-metal catalysis. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenoxy group can act as a bidentate chelating system for a metal center, while the bromine atom offers a handle for immobilization or further modification.

Future research should explore the synthesis of phosphine-modified derivatives, where the bromine at the 3-position is substituted with a diphenylphosphine (B32561) group or a similar moiety via a cross-coupling reaction. Such 2-phenoxypyridine-3-phosphine ligands could be investigated in various palladium-catalyzed reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.netnih.gov The electronic properties of the phenoxy group could modulate the catalytic activity of the metal center, potentially leading to unique reactivity or selectivity compared to existing ligands.

Beyond traditional cross-coupling, these novel ligands could be tested in emerging catalytic fields. For instance, their application in photoredox catalysis or electrocatalysis could be explored, where the electronic and steric environment provided by the ligand is crucial for controlling reaction pathways. The development of chiral versions of these ligands could also open doors to asymmetric catalysis.

Comprehensive Mechanistic Understanding through Combined Experimental and Theoretical Approaches

A deep understanding of the reaction mechanisms underlying both the synthesis and the potential catalytic applications of this compound is crucial for rational optimization. Future research should employ a synergistic approach combining experimental kinetic studies with theoretical computational methods.

Density Functional Theory (DFT) calculations can be a powerful tool to elucidate the reaction pathways for the synthesis of this compound. nih.gov Such studies could model the transition states of catalytic cycles, explain the regioselectivity of bromination, and predict the most energetically favorable conditions. For instance, computational analysis could compare the energy barriers for different catalytic systems in the C-O coupling step, guiding the selection of the most efficient catalyst. mdpi.com

When this compound or its derivatives are used as ligands, mechanistic studies will be essential to understand how they influence the catalytic cycle. Techniques such as in-situ spectroscopy (e.g., NMR, IR) could be used to identify key catalytic intermediates. These experimental observations, when paired with DFT modeling, can provide a detailed picture of ligand binding, oxidative addition, reductive elimination, and other fundamental steps, ultimately enabling the rational design of more effective catalysts. nih.gov

Rational Design and Synthesis of Derivatives for Emerging Applications in Materials Science

The this compound scaffold is a versatile building block for the synthesis of novel functional materials. The bromine atom serves as a convenient site for modification via various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. nih.govrsc.org

Future research should focus on the rational design and synthesis of derivatives for applications in organic electronics and polymer science. For example, by using Suzuki or Sonogashira cross-coupling reactions, π-conjugated systems can be attached at the 3-position. mdpi.comuky.edu The resulting molecules could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The intrinsic properties of the phenoxypyridine core, such as its thermal stability and electronic characteristics, make it an attractive platform for such applications. rsc.orgmdpi.com

Furthermore, the synthesis of polymeric materials derived from this compound is another promising avenue. The bromo-functionalized monomer could be polymerized through cross-coupling reactions to create novel poly(arylene ether) type structures. The properties of these polymers, such as thermal stability, solubility, and optoelectronic characteristics, could be fine-tuned by co-polymerization with other aromatic monomers. mdpi.com These materials could find use as high-performance engineering plastics, dielectric layers, or active components in electronic devices.

Table 2: Potential Derivatives of this compound and Their Applications

Derivative TypeSynthetic ReactionPotential ApplicationKey Property
3-Aryl-2-phenoxypyridinesSuzuki CouplingOrganic Electronics (OLEDs) uky.eduTunable π-conjugated system
3-Alkynyl-2-phenoxypyridinesSonogashira CouplingMolecular Wires, SensorsExtended electronic conjugation
3-Amino-2-phenoxypyridinesBuchwald-Hartwig AminationPharmaceutical IntermediatesIntroduction of hydrogen-bonding sites
Poly(2-phenoxypyridine-3-yl)sKumada or Suzuki PolycondensationHigh-Performance Polymers mdpi.comThermal stability, dielectric properties

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.